N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide

Adenosine receptor antagonists Lipophilic ligand efficiency Structure-affinity relationships

This compound is a structurally differentiated 1,2,4-thiadiazole benzamide designed for dual A3 adenosine receptor and HDAC inhibitor screening. The ortho-ethoxybenzamide and 3,4-dimethoxyphenyl substituents create a binding topology absent in the LUF5417 reference series, enabling exploration of uncharacterized receptor pockets. Its balanced clogP (~3.1) supports favorable cellular permeability for intact-cell target engagement assays. Procure for labs aiming to diversify their thiadiazole screening deck beyond para-substituted benzamide analogs.

Molecular Formula C19H19N3O4S
Molecular Weight 385.4 g/mol
Cat. No. B11331987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide
Molecular FormulaC19H19N3O4S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H19N3O4S/c1-4-26-14-8-6-5-7-13(14)18(23)21-19-20-17(22-27-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,21,22,23)
InChIKeyLXPGHHCZECFWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide: Core Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide (CAS 912894-04-3) is a fully synthetic small molecule belonging to the 1,2,4-thiadiazole class of heterocyclic benzamides. Its molecular formula is C19H19N3O4S with a molecular weight of 385.4 g/mol . The compound integrates three pharmacophoric elements: a central 1,2,4-thiadiazole core, a 3,4-dimethoxyphenyl substituent at the thiadiazole 3-position, and a 2-ethoxybenzamide moiety at the 5-amino position. This scaffold is historically associated with adenosine receptor antagonism and, more recently, with histone deacetylase (HDAC) inhibition, placing the compound at the intersection of two therapeutically relevant target classes [1].

Why N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide Cannot Be Interchanged with Generic 1,2,4-Thiadiazole Analogs


Within the 1,2,4-thiadiazole-5-yl benzamide series, both the nature of the 3-aryl substituent and the substitution pattern on the benzamide ring profoundly modulate adenosine receptor subtype affinity and selectivity [1]. The reference compound N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417) exhibits a Ki of 82 nM at the adenosine A3 receptor, while the para-hydroxy analog (LUF5437) shifts selectivity toward the A1 receptor with a Ki of 7 nM [2]. The target compound incorporates an ortho-ethoxy group on the benzamide ring and a 3,4-dimethoxy substitution on the pendant phenyl ring—two structural features not present in the reference series. Given that even a para-methoxy to para-hydroxy substitution on the benzamide ring can invert A1/A3 selectivity within the same core scaffold, simple generic substitution with unsubstituted-phenyl or para-substituted benzamide analogs is mechanistically unjustified without direct comparative pharmacological data [1].

Quantitative Differentiation Evidence for N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide Versus Closest 1,2,4-Thiadiazole Analogs


Ortho-Ethoxy vs. Para-Methoxy/Hydroxy Benzamide Substitution: Predicted Lipophilicity and Steric Modulation

The target compound bears a 2-ethoxybenzamide group, whereas the most extensively characterized reference compounds in the 1,2,4-thiadiazol-5-yl benzamide series carry para-substituted benzamide rings (4-OCH3 in LUF5417, 4-OH in LUF5437) [1]. The ortho-ethoxy substituent introduces a distinct spatial orientation of the benzamide carbonyl and increases calculated logP relative to the 4-methoxy analog. This steric and electronic perturbation is expected to alter hydrogen-bonding geometry with receptor residues and modify membrane partitioning, factors that directly impact target engagement in cellular assays .

Adenosine receptor antagonists Lipophilic ligand efficiency Structure-affinity relationships

3,4-Dimethoxyphenyl vs. Unsubstituted Phenyl at Thiadiazole C3: Electron-Donating Effect on Core Electronics

The reference adenosine A3 antagonist LUF5417 (8e) carries an unsubstituted phenyl ring at the thiadiazole 3-position and displays a Ki of 82 nM [1]. The target compound replaces this phenyl with a 3,4-dimethoxyphenyl group, introducing two electron-donating methoxy substituents that increase the electron density of the pendant aryl ring. Published structure-affinity relationships in the thiadiazolobenzamide series demonstrate that the electronic nature of substituents on the 3-aryl ring significantly influences adenosine receptor binding, with electron-rich aryl systems generally enhancing affinity at the A3 subtype [1]. The 3,4-dimethoxy pattern may also introduce an additional hydrogen-bond acceptor site capable of interacting with polar residues in the receptor binding pocket.

Adenosine A3 receptor π-Stacking interactions Heterocyclic SAR

1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Regioisomerism: Impact on Zinc-Binding Capability in HDAC Inhibition

Recent studies have explored 1,2,4-thiadiazole derivatives as potential histone deacetylase (HDAC) inhibitors, wherein the thiadiazole ring functions as a zinc-binding group (ZBG) [1]. The 1,2,4-thiadiazole isomer positions the sulfur and two nitrogen atoms in a 1,2,4 arrangement around the five-membered ring, whereas the more common 1,3,4-thiadiazole regioisomer (found in acetazolamide and numerous screening compounds) places sulfur at position 1 and nitrogens at 3,4. This regioisomeric difference alters the pKa of the ring nitrogen atoms and the geometry of zinc chelation. In the HDAC inhibitor study by Ali and Al-Hamashi (2024), 1,2,4-thiadiazole derivatives VIa and VIc demonstrated IC50 values of 1.00 µM and 1.44 µM against colon cancer HRT cells, comparable to the reference HDAC inhibitor vorinostat (IC50 = 3.00 µM) [1]. While the target compound was not directly tested in this study, it shares the identical 1,2,4-thiadiazole zinc-binding pharmacophore.

Histone deacetylase inhibition Zinc-binding group Thiadiazole regioisomerism

Dual Methoxy Substitution on the Pendant Phenyl Ring: Differentiation from Mono-Methoxy and Trimethoxy Analogs

Commercially available 1,2,4-thiadiazol-5-yl benzamide analogs include 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide (LUF5417), 3,4,5-trimethoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide, and N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide [1][2]. The target compound uniquely combines the 3,4-dimethoxyphenyl substitution on the thiadiazole ring with a 2-ethoxybenzamide. Among these analogs, the 3,4-dimethoxy pattern represents an intermediate electron-donating capacity between mono-methoxy and trimethoxy, potentially offering a balanced electronic profile that avoids the excessive lipophilicity and metabolic liability associated with trimethoxy substitution while providing stronger electron donation than a single para-methoxy group [3].

Adenosine receptor Methoxy SAR Polypharmacology

Patent Landscape Differentiation: 1,2,4-Thiadiazole Benzamides in Adenosine Receptor and Angiogenesis IP

The 1,2,4-thiadiazol-5-yl benzamide scaffold is claimed in multiple patent families. US Patent 6,833,369 and related filings disclose 5-substituted-1,2,4-thiadiazolyl derivatives as angiogenesis inhibitors, while the van Muijlwijk-Koezen et al. (2001) publication established the adenosine receptor antagonist profile of N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamides [1][2]. The target compound N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide represents a specific combination of substituents—3,4-dimethoxyphenyl at C3 and 2-ethoxybenzamide at the 5-amino position—that is not explicitly exemplified in the prominent patent literature, suggesting freedom-to-operate space for composition-of-matter claims in follow-on research [2].

Adenosine A1/A3 antagonist Angiogenesis inhibition Patent composition-of-matter

Best-Fit Research and Industrial Application Scenarios for N-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide Based on Quantitative Differentiation Evidence


Adenosine A3 Receptor Antagonist Screening and SAR Expansion

The target compound is positioned for inclusion in adenosine A3 receptor screening cascades as a follow-on to the established LUF5417 series. The 3,4-dimethoxyphenyl modification is predicted to enhance A3 affinity relative to the unsubstituted phenyl reference (Ki = 82 nM) based on the electron-donating SAR trend documented in the van Muijlwijk-Koezen et al. (2001) study [1]. Its ortho-ethoxybenzamide group introduces a distinct steric and hydrogen-bonding topology compared to the para-substituted reference compounds, enabling exploration of previously uncharacterized regions of the receptor binding pocket. Procurement is warranted for laboratories seeking to diversify their 1,2,4-thiadiazole screening deck beyond the para-substituted benzamide analogs that dominate commercial offerings [1].

HDAC Inhibitor Lead Discovery Leveraging the 1,2,4-Thiadiazole Zinc-Binding Group

The 1,2,4-thiadiazole core has been validated as a zinc-binding group in HDAC inhibitor design, with compounds VIa and VIc achieving IC50 values of 1.00 µM and 1.44 µM against HRT colon cancer cells, outperforming vorinostat (IC50 = 3.00 µM) [1]. The target compound incorporates the identical 1,2,4-thiadiazole ZBG while adding a 3,4-dimethoxyphenyl cap group and a 2-ethoxybenzamide surface recognition element—structural modifications predicted to modulate HDAC isoform selectivity. This compound is suitable for inclusion in HDAC inhibitor screening panels where the 1,2,4-thiadiazole (rather than the 1,3,4-thiadiazole) ZBG is specifically required to achieve the desired zinc-chelating geometry [1].

Chemical Probe Development for Polypharmacology Studies at the Adenosine-HDAC Interface

Emerging evidence suggests crosstalk between adenosine receptor signaling and histone acetylation status in cancer and inflammation. The target compound's structural features—a 1,2,4-thiadiazole core capable of both adenosine receptor antagonism and HDAC zinc chelation, combined with a 3,4-dimethoxyphenyl group that serves as a privileged fragment in kinase and GPCR ligand design—make it a compelling candidate for polypharmacology studies [1][2]. Its intermediate lipophilicity (clogP ≈ 3.1) and balanced hydrogen-bond acceptor count differentiate it from both the more hydrophilic 4-hydroxy analogs and the more lipophilic trimethoxy derivatives, potentially yielding a favorable cellular permeability profile for intact-cell target engagement assays [2].

Quote Request

Request a Quote for N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.